N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Description

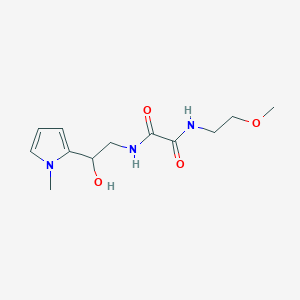

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is an oxalamide derivative characterized by a hydroxy-pyrrole moiety and a methoxyethyl side chain. The hydroxy group at the pyrrole-ethyl position may influence solubility and metabolic stability, while the methoxyethyl chain could modulate lipophilicity and receptor binding .

Properties

IUPAC Name |

N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-15-6-3-4-9(15)10(16)8-14-12(18)11(17)13-5-7-19-2/h3-4,6,10,16H,5,7-8H2,1-2H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLUHWIZKXOPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps:

Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl group.

Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through the reaction of oxalyl chloride with the intermediate compound, followed by the addition of 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various types of chemical reactions:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the oxalamide moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Metabolic and Regulatory Profiles

Key Insights from Structural Variations

- Pyrrole vs. Pyridine Moieties : The target compound’s pyrrole group may reduce CYP enzyme interactions compared to pyridine-containing analogues (e.g., S336, S5456), which show partial CYP inhibition .

- Hydroxy Groups : Hydroxyl-terminated oxalamides (e.g., OXA1) exhibit enhanced polymer compatibility, while aromatic hydroxy groups (as in the target compound) could improve solubility without compromising metabolic stability .

- Methoxy Positioning : Methoxy groups on benzyl rings (e.g., S336 vs. S5456) influence flavor potency and metabolic outcomes, with 2,4-dimethoxybenzyl showing optimal safety profiles .

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its structural features, mechanisms of action, and relevant research findings.

Structural Features

The compound's structure is characterized by the presence of:

- Pyrrole moiety : This five-membered aromatic ring contributes to the compound's reactivity and biological properties.

- Oxalamide functional group : Known for its ability to participate in hydrogen bonding and potential interactions with biological targets.

- Hydroxyl and methoxy groups : These functional groups enhance the compound's solubility and lipophilicity, influencing its pharmacokinetic properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O3 |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 1396871-91-2 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxalamide group may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression.

- Antioxidant Properties : The hydroxyl group can scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this oxalamide derivative.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : Research indicates that derivatives with oxalamide functionalities can inhibit tumor growth in vitro. For instance, compounds like N-acetyl-N'-phenethylurea have shown promising anticancer effects due to their ability to interfere with cell cycle progression .

- Antimicrobial Properties : Similar pyrrole-based compounds have demonstrated effectiveness against various bacterial strains. A study highlighted the antimicrobial properties of 1-(1-methylpyrrol-2-yl)ethanone, suggesting that structural analogs could exhibit similar effects .

Comparative Analysis

To contextualize the biological activity of this compound, a comparative analysis with related compounds is provided below:

| Compound Name | Biological Activity |

|---|---|

| 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide | Histone deacetylase inhibitor |

| 1-(1-methylpyrrol-2-yl)ethanone | Antimicrobial properties |

| N-acetyl-N'-phenethylurea | Anticancer activity |

Q & A

What are the key considerations for optimizing the synthesis of N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide?

Basic Research Question

Synthesis optimization requires balancing reaction conditions, solvent selection, and purification methods. For oxalamide derivatives, stepwise coupling of amine precursors via oxalyl chloride intermediates is common. Evidence from analogous compounds (e.g., N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide ) highlights the use of acetonitrile as a solvent, triethylamine as a base, and controlled heating (60°C) to achieve yields >50% . Stereochemical outcomes (e.g., mixtures of diastereomers) may require chiral HPLC or recrystallization for resolution .

How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in oxalamide derivatives?

Basic Research Question

1H and 13C NMR are critical for confirming regiochemistry and substituent orientation. For example, in N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide , diagnostic peaks include aromatic proton couplings (e.g., δ 7.42 ppm, J = 9.1 Hz for para-substituted fluorophenyl groups) and methoxy singlet signals (δ 3.71 ppm) . Variable-temperature NMR (e.g., 50°C in DMSO-d6) can resolve dynamic rotational barriers in hindered oxalamide bonds .

What advanced strategies are used to analyze structure-activity relationships (SAR) for oxalamide-based inhibitors?

Advanced Research Question

SAR studies involve systematic substitution of the hydroxyethyl, methoxyethyl, and pyrrole moieties. For example, replacing the 1-methylpyrrole group in the target compound with adamantyl or benzyloxy groups (as in N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide ) alters steric bulk and hydrogen-bonding capacity, impacting binding affinity . Biological assays (e.g., HIV entry inhibition IC50 profiling) combined with X-ray crystallography (using SHELXL ) can map interactions with target proteins.

How should researchers address contradictions in purity assessments between LC-MS and HPLC data?

Advanced Research Question

Discrepancies may arise from ion suppression in LC-MS or co-elution of impurities in HPLC. For N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl)oxalamide , LC-MS (APCI+) showed a 423.27 m/z peak (M+H+), while HPLC purity was 95.0% . Cross-validation using orthogonal methods (e.g., 13C NMR quantitative integration or high-resolution mass spectrometry) is recommended. Adjusting mobile-phase gradients in HPLC (e.g., acetonitrile/water with 0.1% formic acid) enhances separation of polar byproducts .

What computational tools are effective for predicting the binding mode of oxalamide derivatives with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions. For instance, docking N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide (MNFO) into cytochrome P450 active sites identifies key hydrophobic contacts and hydrogen bonds with heme cofactors . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ligand geometries for accurate docking poses .

What methodologies ensure robust safety assessment of oxalamide derivatives in preclinical research?

Advanced Research Question

Subchronic toxicity studies (e.g., 93-day rat models) establish no-observed-effect levels (NOELs). For N1-(2,4-dimethoxybenzyl)-N2-(2-pyridin-2-yl)ethyl)oxalamide , a NOEL of 100 mg/kg/day was determined, with margins of safety (>33 million) calculated against estimated human exposure . Metabolic profiling (e.g., liver microsome assays) identifies oxidative metabolites, while Ames tests screen for mutagenicity .

How can researchers resolve crystallographic ambiguities in oxalamide derivatives with flexible side chains?

Advanced Research Question

Single-crystal X-ray diffraction (using SHELX or ORTEP-III ) is ideal. For flexible groups like the 2-hydroxyethyl moiety, low-temperature data collection (100 K) reduces thermal motion artifacts. Twinning analysis (via PLATON) and anisotropic displacement parameter refinement improve model accuracy. For example, N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide was resolved at 0.84 Å resolution, revealing intramolecular H-bonds stabilizing the oxalamide core .

What strategies mitigate stereochemical challenges during scale-up of oxalamide synthesis?

Advanced Research Question

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) enforce stereocontrol. For diastereomeric mixtures (e.g., N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl)oxalamide ), simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess . Kinetic resolution via enzymatic transesterification (e.g., Candida antarctica lipase B) selectively acylates one enantiomer .

How do solvent polarity and proticity influence the stability of oxalamide derivatives?

Basic Research Question

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize oxalamides by reducing hydrolysis. In contrast, protic solvents (e.g., ethanol) accelerate degradation via nucleophilic attack on the carbonyl group. Accelerated stability studies (40°C/75% RH) of N1-(2-methoxyethyl)oxalamide analogs showed <5% decomposition in acetonitrile after 28 days, versus 15% in methanol .

What analytical workflows validate the regioselectivity of N1 vs. N2 substitution in unsymmetric oxalamides?

Advanced Research Question

Isotopic labeling (e.g., 15N NMR) or tandem MS/MS fragmentation distinguishes N1/N2 regiochemistry. For N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide , collision-induced dissociation (CID) produced fragment ions at m/z 198.1 (N1-side chain) and 153.0 (N2-side chain) . 2D NMR (e.g., HSQC and NOESY) correlates proton environments with substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.